molecular formula C10H10N4O B1626773 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone CAS No. 95095-69-5

2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone

Cat. No.: B1626773
CAS No.: 95095-69-5
M. Wt: 202.21 g/mol
InChI Key: CYDBKYOCZTUBFW-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone is a white crystalline solid with high solubility in water. This compound is commonly used as a precursor in the synthesis of pesticides, such as glyphosate, and as an organic synthesis reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)phenyl ketone with sodium cyanate, followed by heating to produce the related triazole derivative. The final product is obtained through acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation and specific catalysts can enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various triazole derivatives and amine compounds .

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone involves interactions with molecular targets such as enzymes and receptors. The compound’s triazole ring interacts with amino acids in the active sites of enzymes, leading to various interactions like electrostatic interaction, hydrogen bonding, and van der Waals forces . These interactions contribute to its biological activity and effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields. Its unique triazole structure allows for diverse interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-10-12-9(13-14-10)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBKYOCZTUBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538878
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95095-69-5
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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